molecular formula C21H17ClN2O B11483087 Benzamide, 3-chloro-4-methyl-N-[3-[2-(4-pyridinyl)ethenyl]phenyl]-

Benzamide, 3-chloro-4-methyl-N-[3-[2-(4-pyridinyl)ethenyl]phenyl]-

Cat. No.: B11483087
M. Wt: 348.8 g/mol
InChI Key: BQAHCSLLOHUMMZ-VOTSOKGWSA-N
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Description

Benzamide, 3-chloro-4-methyl-N-[3-[2-(4-pyridinyl)ethenyl]phenyl]- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a chlorine atom, a methyl group, and a pyridinyl ethenyl phenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3-chloro-4-methyl-N-[3-[2-(4-pyridinyl)ethenyl]phenyl]- typically involves multiple steps. One common method starts with the chlorination of benzyl chloride, followed by a series of reactions to introduce the methyl and pyridinyl ethenyl phenyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3-chloro-4-methyl-N-[3-[2-(4-pyridinyl)ethenyl]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (chlorine, bromine), oxidizing agents (potassium permanganate, chromium trioxide), and reducing agents (lithium aluminum hydride, sodium borohydride). The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzamide, 3-chloro-4-methyl-N-[3-[2-(4-pyridinyl)ethenyl]phenyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Benzamide, 3-chloro-4-methyl-N-[3-[2-(4-pyridinyl)ethenyl]phenyl]- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted benzamides, such as:

Uniqueness

Benzamide, 3-chloro-4-methyl-N-[3-[2-(4-pyridinyl)ethenyl]phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

Molecular Formula

C21H17ClN2O

Molecular Weight

348.8 g/mol

IUPAC Name

3-chloro-4-methyl-N-[3-[(E)-2-pyridin-4-ylethenyl]phenyl]benzamide

InChI

InChI=1S/C21H17ClN2O/c1-15-5-8-18(14-20(15)22)21(25)24-19-4-2-3-17(13-19)7-6-16-9-11-23-12-10-16/h2-14H,1H3,(H,24,25)/b7-6+

InChI Key

BQAHCSLLOHUMMZ-VOTSOKGWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)/C=C/C3=CC=NC=C3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C=CC3=CC=NC=C3)Cl

Origin of Product

United States

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